molecular formula C11H7F2NO2 B12895398 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B12895398
M. Wt: 223.17 g/mol
InChI Key: OMPNCCVEPLPBEJ-WMZJFQQLSA-N
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Description

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorobenzylidene group attached to an oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 2,4-difluorobenzaldehyde with 2-methyl-4-oxazolinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-Difluorobenzaldehyde+2-Methyl-4-oxazolinoneBase, HeatThis compound\text{2,4-Difluorobenzaldehyde} + \text{2-Methyl-4-oxazolinone} \xrightarrow{\text{Base, Heat}} \text{this compound} 2,4-Difluorobenzaldehyde+2-Methyl-4-oxazolinoneBase, Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The difluorobenzylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one has found applications in several areas of scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, disrupting key biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one
  • 4-(2,4-Dibromobenzylidene)-2-methyloxazol-5(4H)-one
  • 4-(2,4-Dimethylbenzylidene)-2-methyloxazol-5(4H)-one

Uniqueness

Compared to similar compounds, 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

(4Z)-4-[(2,4-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)4-7-2-3-8(12)5-9(7)13/h2-5H,1H3/b10-4-

InChI Key

OMPNCCVEPLPBEJ-WMZJFQQLSA-N

Isomeric SMILES

CC1=N/C(=C\C2=C(C=C(C=C2)F)F)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=C(C=C(C=C2)F)F)C(=O)O1

Origin of Product

United States

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